![molecular formula C16H8Cl2N2O3 B14473790 1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] CAS No. 65239-08-9](/img/structure/B14473790.png)
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] is a compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with carboxylic acids to form an amidoxime intermediate, which then undergoes cyclodehydration to yield the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different products depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
作用機序
The mechanism of action of 1,2,5-oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar applications but different chemical properties.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,3-Oxadiazole: Less commonly studied but still of interest for its unique properties.
Uniqueness
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] is unique due to its specific substitution pattern and the resulting chemical and biological properties
特性
CAS番号 |
65239-08-9 |
|---|---|
分子式 |
C16H8Cl2N2O3 |
分子量 |
347.1 g/mol |
IUPAC名 |
[4-(4-chlorobenzoyl)-1,2,5-oxadiazol-3-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C16H8Cl2N2O3/c17-11-5-1-9(2-6-11)15(21)13-14(20-23-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |
InChIキー |
GZOXKJKHASNNBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


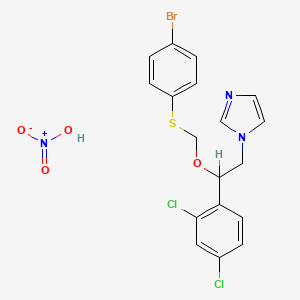
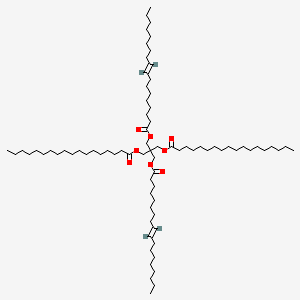
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
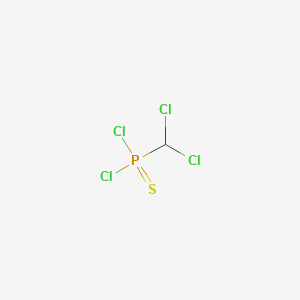
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
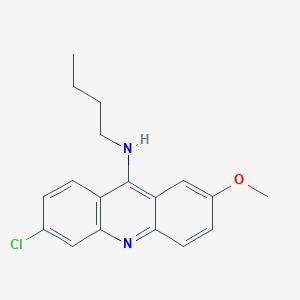
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
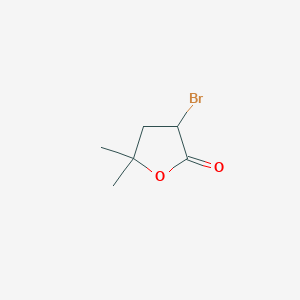
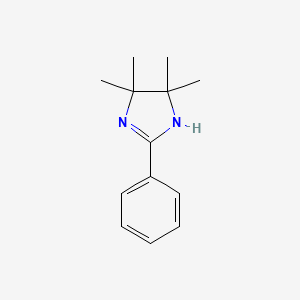
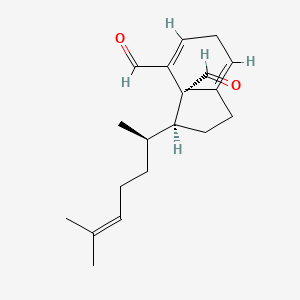
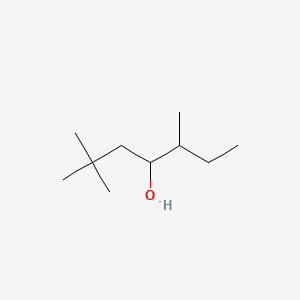

![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)

